Dimethyl 2,3-dibromosuccinate
CAS No.: 1186-98-7
Cat. No.: VC20940268
Molecular Formula: C6H8Br2O4
Molecular Weight: 303.93 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1186-98-7 |
---|---|
Molecular Formula | C6H8Br2O4 |
Molecular Weight | 303.93 g/mol |
IUPAC Name | dimethyl 2,3-dibromobutanedioate |
Standard InChI | InChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 |
Standard InChI Key | XQBOXCHKENCESQ-UHFFFAOYSA-N |
SMILES | COC(=O)C(C(C(=O)OC)Br)Br |
Canonical SMILES | COC(=O)C(C(C(=O)OC)Br)Br |
Introduction
Chemical Structure and Properties
Molecular Identification and Basic Properties
Dimethyl 2,3-dibromosuccinate has a distinct chemical identity that can be categorized through various parameters:
Physical and Chemical Properties
The compound exhibits several important physical and chemical characteristics that define its behavior in various environments:
Property | Value | Reference |
---|---|---|
Physical State | Crystalline solid | |
XLogP3-AA | 1.7 | |
Hydrogen Bond Donor Count | 0 | |
Hydrogen Bond Acceptor Count | 4 | |
Rotatable Bond Count | 5 | |
Exact Mass | 303.87688 Da |
Structural Features
Dimethyl 2,3-dibromosuccinate is characterized by a central butanedioic acid scaffold that has been functionalized with two bromine atoms at the C2 and C3 positions . The carboxylic acid groups at both ends of the molecule are esterified with methoxy groups, creating a diester structure. This configuration provides the molecule with its distinctive reactivity, particularly at the carbon-bromine bonds, which are susceptible to nucleophilic substitution reactions.
Synthesis Methods
Bromination of Unsaturated Precursors
The synthesis of dimethyl 2,3-dibromosuccinate typically involves the bromination of unsaturated precursors such as dimethyl fumarate or dimethyl maleate. The bromination process introduces bromine atoms across the carbon-carbon double bond, resulting in the formation of the dibrominated product. A common reagent used in this process is benzyltrimethylammonium tribromide (BTMA Br3), which serves as an efficient brominating agent.
Stereochemical Considerations
The stereochemistry of the final product is heavily influenced by the geometric configuration of the starting material. Dimethyl fumarate, with its trans configuration, typically yields the anti-dibromosuccinate, while dimethyl maleate, with its cis configuration, gives the syn-dibromosuccinate. This stereoselectivity makes dimethyl 2,3-dibromosuccinate valuable in stereoselective synthetic pathways.
Analytical Characterization
Mass Spectrometry Analysis
Mass spectrometry provides valuable insights into the fragmentation pattern and molecular weight of dimethyl 2,3-dibromosuccinate. The compound shows characteristic isotope patterns due to the presence of two bromine atoms, which each occur as two major isotopes (79Br and 81Br) .
Predicted Collision Cross Sections
Mass spectrometry analysis can be enhanced with ion mobility data, represented by collision cross sections (CCS). The following table presents predicted CCS values for various adduct ions of dimethyl 2,3-dibromosuccinate:
Applications in Research and Industry
Organic Synthesis Applications
Dimethyl 2,3-dibromosuccinate serves as an important building block in organic synthesis due to its reactive bromine substituents. The compound undergoes various chemical transformations, including:
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Nucleophilic substitution reactions, where the bromine atoms can be replaced by a wide range of nucleophiles
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Elimination reactions, leading to the formation of unsaturated systems
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Conversion to heterocyclic compounds through cyclization reactions
These reactions make dimethyl 2,3-dibromosuccinate valuable in the synthesis of complex organic molecules, including pharmaceutically active compounds .
Pharmaceutical and Biochemical Research
Research suggests that derivatives of 2,3-dibromosuccinate have potential applications in pharmaceutical research . Related heterocyclic dicarboxylic acids synthesized from dibromosuccinates have demonstrated antifungal and antibacterial properties . The compound's ability to undergo specific transformations makes it useful in studying post-translational protein modifications like S-succination.
Related Compounds and Comparative Analysis
Structural Analogs
Several compounds share structural similarities with dimethyl 2,3-dibromosuccinate, each with its own unique properties and applications:
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